molecular formula C22H25N3O2 B5540363 (1S*,5R*)-3-benzoyl-N-benzyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide

(1S*,5R*)-3-benzoyl-N-benzyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide

Cat. No.: B5540363
M. Wt: 363.5 g/mol
InChI Key: SIMODALTQIXHHR-AZUAARDMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1S*,5R*)-3-benzoyl-N-benzyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide” is a chemical compound. It is also known by registry numbers such as ZINC000091985925 .


Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a benzoyl group, a benzyl group, and a 3,6-diazabicyclo[3.2.2]nonane moiety .


Physical and Chemical Properties Analysis

The empirical formula of this compound is C14H24Cl2N2O, and its molecular weight is 307.26 .

Scientific Research Applications

Synthesis and Structural Studies

  • A study by Fernández et al. (1992) involved the synthesis and structural analysis of amides derived from 3,7-dimethyl-9-amino-3,7-diazabicyclo[3.3.1]nonane-9-carboxamide. This research provided insights into the conformational properties of similar compounds, including (1S*,5R*)-3-benzoyl-N-benzyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide (Fernández et al., 1992).

Receptor Affinity and Pharmacological Properties

  • Eibl et al. (2013) explored the 3,7-diazabicyclo[3.3.1]nonane scaffold in relation to nicotinic acetylcholine receptors (nAChRs). Their study highlighted the influence of different hydrogen bond acceptor systems on receptor interaction, which is relevant to understanding the pharmacological potential of related compounds (Eibl et al., 2013).

Anti-Inflammatory Activity

  • Liu et al. (2017) synthesized a related compound, (2S, 5R)-6-(benzyloxy)-7-oxo-1, 6-diazabicyclo [3.2.1] octane-2-carboxamide, and evaluated its anti-inflammatory properties. This work contributes to understanding the potential therapeutic applications of similar diazabicyclo compounds in medical research (Liu et al., 2017).

Sigma Receptor Affinity and Cytotoxic Activity

  • Holl et al. (2009) and Geiger et al. (2007) conducted studies on the relationships between the structure of diazabicyclo[3.2.2]nonane derivatives and their sigma receptor affinity and cytotoxic activity. These studies are crucial for comprehending the potential of this compound in targeting sigma receptors and its implications in cancer research (Holl et al., 2009); (Geiger et al., 2007).

Properties

IUPAC Name

(1S,5R)-3-benzoyl-N-benzyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c26-21(19-9-5-2-6-10-19)24-14-18-11-12-20(16-24)25(15-18)22(27)23-13-17-7-3-1-4-8-17/h1-10,18,20H,11-16H2,(H,23,27)/t18-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMODALTQIXHHR-AZUAARDMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1CN2C(=O)NCC3=CC=CC=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(C[C@H]1CN2C(=O)NCC3=CC=CC=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.